molecular formula C19H25N3O4S B2906629 N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3,4-dimethylbenzenesulfonamide CAS No. 869075-46-7

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2906629
CAS RN: 869075-46-7
M. Wt: 391.49
InChI Key: ASCXNBWMNSXSDR-UHFFFAOYSA-N
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Description

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3,4-dimethylbenzenesulfonamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine receptor is involved in various physiological processes, including sleep regulation, cardiovascular function, and immune response. DPCPX has been extensively studied for its potential application in scientific research, particularly in the field of pharmacology.

Future Directions

: NIST Chemistry WebBook : Benchchem: CAS No. 869075-52-5

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)sulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-13-5-7-16(11-14(13)2)27(23,24)22-19(20)21-10-9-15-6-8-17(25-3)18(12-15)26-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCXNBWMNSXSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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